2-cyclohexyl-N-(4-fluorophenyl)acetamide
Description
2-Cyclohexyl-N-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a cyclohexyl substituent at the α-carbon and a 4-fluorophenyl group on the acetamide nitrogen. The cyclohexyl group contributes to hydrophobic interactions within the enzyme's active site, while the 4-fluorophenyl moiety enhances binding specificity through aromatic stacking .
Properties
IUPAC Name |
2-cyclohexyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEUOGMCWRZXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-N-(4-fluorophenyl)acetamide typically involves the reaction of cyclohexylamine with 4-fluorophenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-cyclohexyl-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted amides, thiol derivatives.
Scientific Research Applications
2-cyclohexyl-N-(4-fluorophenyl)acetamide has found applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
Electron-Withdrawing vs. Hydrophobic Groups :
- The chloro and bromo analogs () exhibit enhanced electrophilicity at the α-carbon, making them reactive intermediates for nucleophilic substitutions. In contrast, the cyclohexyl group in the parent compound enhances hydrophobic binding in enzymatic pockets .
- The azido derivative () enables modular synthesis of triazole-linked conjugates, leveraging click chemistry for drug delivery systems .
Crystallographic Behavior :
Biological Activity :
Research Findings and Trends
- Antiviral Potential: The parent compound’s Mpro binding (IC₅₀ ~ µM range) suggests therapeutic promise, though in vivo efficacy remains unverified .
- Material Science : Thioether and polymerizable analogs (e.g., PAIFPA-co-PSS in ) are explored for dielectric and optical applications .
- Safety Profiles : Halogenated analogs (Cl, Br) require careful handling due to reactivity, whereas the cyclohexyl derivative exhibits favorable drug-like properties .
Q & A
Q. What are the optimal synthetic routes for 2-cyclohexyl-N-(4-fluorophenyl)acetamide, and how can purity be ensured?
- Methodological Answer : The synthesis involves multi-step organic reactions. A typical route includes:
Acylation : Reacting cyclohexylacetic acid chloride with 4-fluoroaniline under basic conditions (e.g., using triethylamine as a base).
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product with >95% purity.
Characterization : Confirmation via -NMR, -NMR, and mass spectrometry.
Critical factors include temperature control (0–5°C during acylation) and inert atmosphere (N) to prevent side reactions. Advanced purification techniques like preparative HPLC may enhance purity for sensitive assays .
Q. Table 1: Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| Acylation | Cyclohexylacetic acid chloride, 4-fluoroaniline, EtN, THF, 0°C | 75–80 | TLC (R = 0.4) |
| Purification | Silica gel chromatography (EtOAc/hexane 3:7) | 65–70 | HPLC (>95%) |
Q. How is the molecular structure of this compound confirmed in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystallization : Grow crystals via slow evaporation in ethanol/dichloromethane.
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.
Analysis : Refinement with SHELXL reveals intramolecular C–H···O hydrogen bonds and intermolecular N–H···O interactions stabilizing the crystal lattice. Bond lengths (e.g., C=O at 1.221 Å) align with typical acetamide derivatives .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P |
| R-factor | 0.047 |
| Bond length (C=O) | 1.221 Å |
| Hydrogen bonds | N–H···O (2.893 Å) |
Advanced Research Questions
Q. What methodological approaches are used to study the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : SAR studies involve:
Structural Analog Synthesis : Modify substituents (e.g., replacing cyclohexyl with pyridinyl or altering the fluorophenyl group).
Biological Assays : Test analogs in enzyme inhibition (e.g., acetylcholinesterase) or cytotoxicity assays (e.g., IC against cancer cell lines).
Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like kinase domains. For example, cyclohexyl enhances hydrophobic interactions in enzyme pockets compared to smaller substituents .
Q. Table 3: SAR Comparison of Derivatives
| Derivative | Substituent | Bioactivity (IC, μM) | Target |
|---|---|---|---|
| Parent compound | Cyclohexyl, 4-F | 12.5 ± 1.2 | Acetylcholinesterase |
| Analog A | Pyridin-3-yl | 8.7 ± 0.9 | Kinase X |
| Analog B | 4-Methoxyphenyl | >50 | – |
Q. How can researchers resolve contradictions in bioactivity data across different studies for this compound?
- Methodological Answer : Contradictions often arise from:
Purity Variability : Validate compound purity via -NMR integration and HPLC (>98%).
Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration).
Data Normalization : Use internal controls (e.g., reference inhibitors like staurosporine in kinase assays).
Example: Discrepancies in IC values (e.g., 10 μM vs. 25 μM) may reflect differences in cell viability assays (MTT vs. ATP-lite). Cross-validation with orthogonal methods (e.g., Western blot for target inhibition) is critical .
Q. What advanced techniques are employed to elucidate the metabolic stability of this compound?
- Methodological Answer :
In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS.
Cytochrome P450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).
Computational ADME : Predict metabolic sites with software like Schrödinger’s QikProp.
Findings: The cyclohexyl group reduces oxidative metabolism compared to linear alkyl chains, enhancing half-life in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
